3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
92560-78-6 |
|---|---|
Molecular Formula |
C17H13N5O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
3-amino-2-(1-phenylpyrazol-4-yl)quinazolin-4-one |
InChI |
InChI=1S/C17H13N5O/c18-22-16(20-15-9-5-4-8-14(15)17(22)23)12-10-19-21(11-12)13-6-2-1-3-7-13/h1-11H,18H2 |
InChI Key |
LWUWOCICTOJXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC4=CC=CC=C4C(=O)N3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling of the Pyrazole and Quinazolinone: The final step involves coupling the pyrazole ring with the quinazolinone core under suitable conditions, such as using a base and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of quinazolinone compounds exhibit significant anticancer properties. A study demonstrated that 3-amino derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, including resistant strains. The incorporation of pyrazole moieties enhances its bioactivity, suggesting potential for development into new antibiotics .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. It has been observed to reduce inflammation markers in animal models, making it a candidate for treating inflammatory diseases such as arthritis .
Material Science Applications
Polymer Chemistry
3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one can be used as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation .
Agricultural Chemistry Applications
Pesticide Development
The compound's unique structure allows it to interact with biological systems in plants and pests. Studies have indicated that it can be modified to create effective pesticides that target specific pathways in pest organisms while minimizing harm to beneficial species .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance electrophilicity and thermal stability (higher melting points) .
- Heterocyclic Substituents (e.g., pyrazole, triazole, isoxazole) : Improve target selectivity and pharmacokinetic properties via π-π interactions and metabolic resistance .
- Amino Group at Position 3: Common across analogs; critical for hydrogen bonding in biological targets .
Anticancer Activity
- 3-[(1-Benzyl-1H-triazol-4-yl)methyl]quinazolin-4(3H)-one : Demonstrated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, likely due to triazole-mediated DNA intercalation .
- Target Compound: The 1-phenylpyrazole group may enhance kinase inhibition (e.g., CDK2) compared to non-heterocyclic analogs .
Antimicrobial Activity
Analgesic/Anti-Inflammatory Activity
- 3-(4-Methoxyphenyl) Derivatives : Reduced carrageenan-induced edema by 72% (vs. 78% for diclofenac) via COX-2 inhibition . The target compound’s pyrazole group may similarly modulate COX-2 but requires validation.
Biological Activity
3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one is a compound that belongs to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 303.318 g/mol
- CAS Number : 92560-78-6
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that quinazolinones possess cytotoxic effects against various cancer cell lines, with IC values indicating potent activity. For instance, derivatives showed IC values as low as 10 µM against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives generally show moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, studies have reported that certain quinazoline compounds exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli, suggesting a promising role in combating bacterial infections .
Antihypertensive Effects
Some studies have explored the antihypertensive effects of quinazoline derivatives through their action on adrenergic receptors. Compounds similar to this compound have demonstrated α₁-adrenoceptor blocking properties, leading to significant reductions in blood pressure in animal models . This mechanism positions these compounds as potential treatments for hypertension.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Quinazoline derivatives can inhibit key enzymes involved in tumor growth and proliferation.
- Receptor Modulation : The ability to modulate adrenergic receptors contributes to their antihypertensive effects.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of quinazoline derivatives:
Q & A
Q. What are the optimal synthetic methodologies for 3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one, and how do conventional and microwave-assisted approaches compare?
- Methodological Answer : The compound can be synthesized via a two-step pathway: (1) N-acylation of anthranilic acid with a substituted benzoyl chloride to form an oxazinone intermediate, followed by (2) hydrazine-mediated cyclization to yield the quinazolinone core. Conventional heating requires prolonged reflux (10 hours at 115°C), yielding 79% product. Microwave irradiation (800W, 5 minutes) significantly reduces reaction time and improves yield to 87% by enhancing reaction kinetics and reducing side reactions. Characterization via IR, -NMR, and -NMR confirms structural integrity .
Q. How is the structural identity of this quinazolinone derivative validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. The software resolves bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL refines high-resolution data to confirm the planar quinazolinone ring and pyrazole substituent geometry. ORTEP generates thermal ellipsoid models to visualize molecular packing .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Quinazolin-4(3H)-one derivatives are screened for anti-inflammatory and enzyme inhibitory activity. In vitro assays (e.g., COX-2 inhibition or mPGES-1 targeting) involve incubating the compound with enzyme isoforms and monitoring prostaglandin production via ELISA. Substitutions on the quinazolinone core, such as the 1-phenylpyrazole group, enhance binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can reaction pathways be optimized to avoid unintended byproducts during hydrazine-mediated cyclization?
- Methodological Answer : Hydrazine’s nucleophilic attack on the oxazinone carbonyl can lead to side reactions, such as open-chain intermediates or triazoloquinazolinones. Kinetic control via microwave irradiation minimizes these byproducts. Reaction monitoring via TLC or in situ FT-IR identifies intermediate formation. Adjusting solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios further suppresses competing pathways .
Q. What strategies resolve crystallographic challenges, such as twinning or poor diffraction, in this compound’s structural analysis?
- Methodological Answer : For twinned crystals, SHELXL’s TWIN/BASF commands model twin domains, while data scaling in XPREP improves redundancy. Low-resolution datasets benefit from charge-density modeling (e.g., HARt3) to refine electron density maps. Hydrogen-bonding networks are analyzed using graph-set notation (e.g., ) to identify supramolecular motifs influencing packing .
Q. How do substituents on the pyrazole and quinazolinone moieties modulate biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For example:
- Electron-withdrawing groups (e.g., Cl on phenylpyrazole) enhance metabolic stability.
- Amino groups at position 3 improve solubility via hydrogen bonding.
- Bulkier substituents on the pyrazole reduce off-target binding.
Computational docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, validated by IC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
